

Physical and chemical properties of 14-Benzoyl-8-O-methylaconine

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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

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An In-depth Technical Guide on 14-Benzoyl-8-O-methylaconine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **14-Benzoyl-8-O-methylaconine** is not readily available in public databases. This guide provides comprehensive information on the closely related and well-studied class of C19-diterpenoid alkaloids, to which **14-Benzoyl-8-O-methylaconine** belongs. The methodologies and properties described herein are representative of this chemical class and serve as a foundational reference for the study of its specific derivatives.

Introduction

14-Benzoyl-8-O-methylaconine is a derivative of aconitine, a C19-diterpenoid alkaloid. These compounds are primarily found in plants of the Aconitum species and are known for their significant physiological and toxicological effects. The core structure is a complex norditerpenoid skeleton. Variations in the ester and methyl ether substituents at various positions on this skeleton give rise to a wide array of naturally occurring and semi-synthetic analogs. These modifications significantly influence their biological activity, ranging from high toxicity to potential therapeutic applications, including analgesic and anti-inflammatory effects.

[1] The study of specific derivatives like **14-Benzoyl-8-O-methylaconine** is crucial for understanding structure-activity relationships within this class of molecules.

Chemical and Physical Properties

While specific quantitative data for **14-Benzoyl-8-O-methylaconine** is not available, the table below presents the properties of the parent compound, Aconitine, and a related derivative, Benzoylaconine, to provide a comparative reference.

| Property | Aconitine | Benzoylaconine | 14-Benzoyl-8-O-methylaconine (Predicted) |
|--------------------------|--|-----------------------------|--|
| Molecular Formula | C34H47NO11 | C32H45NO10 | C33H45NO10 |
| Molecular Weight (g/mol) | 645.7 | 603.7 | ~615.7 |
| Appearance | White crystalline solid | White crystalline solid | Expected to be a white crystalline solid |
| Melting Point (°C) | 204 | 129-132 | Not Available |
| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, ether | Soluble in organic solvents | Expected to be soluble in organic solvents |

Note: The properties for **14-Benzoyl-8-O-methylaconine** are predicted based on its chemical structure relative to aconitine and benzoylaconine.

Experimental Protocols

The isolation, purification, and characterization of aconitine alkaloids involve a series of well-established analytical techniques.

A common method for extracting aconitine alkaloids from plant material (e.g., Aconitum roots) involves the following steps:

- Sample Preparation: Air-dried and powdered plant material is used as the starting point.[\[1\]](#)

- Extraction: The powder is typically extracted with a solvent such as 70% methanol using methods like ultrasonication to enhance efficiency.[1]
- Purification: The crude extract is subjected to purification techniques. This may involve liquid-liquid extraction to remove unwanted compounds, followed by chromatographic methods such as preparative Thin-Layer Chromatography (TLC) or column chromatography for the separation of individual alkaloids.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of aconitine alkaloids.[2]

- Column: A C18 column is frequently used for separation.[2][3]
- Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium bicarbonate) is often employed.[2]
- Detection: A UV detector set at a wavelength of around 230-240 nm is suitable for detecting these alkaloids.[1][2]

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of aconitine alkaloids.[3]

- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[3]
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns of the alkaloids, which is crucial for identifying the substituents on the diterpenoid skeleton.[1] Collision-induced fragmentation often results in the neutral loss of acetate and the generation of characteristic phenylcarbonyl cations.[4]

A generalized workflow for the characterization of aconitine alkaloids is presented below.

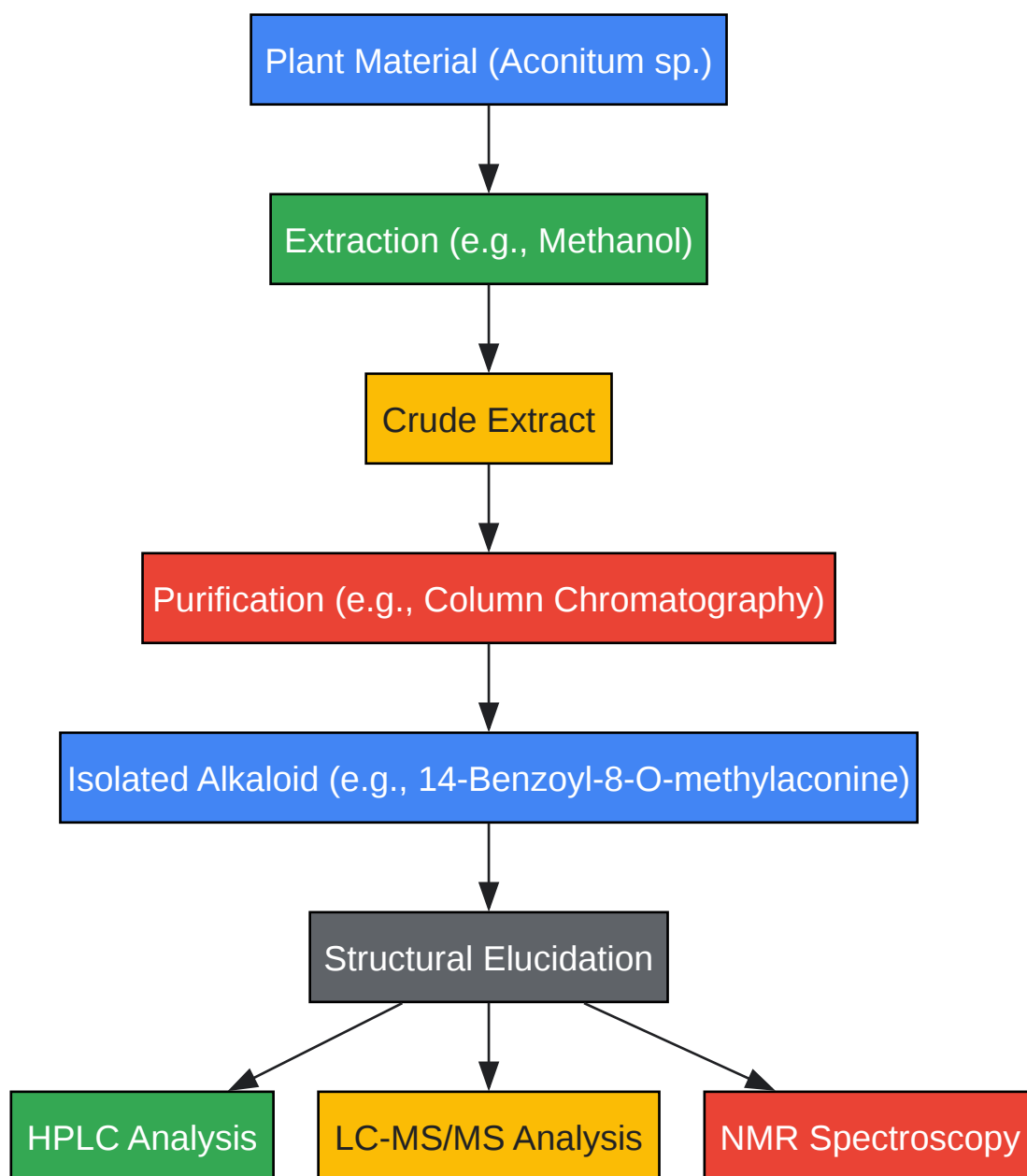


Figure 1. General Workflow for Aconitine Alkaloid Analysis

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Figure 1. General Workflow for Aconitine Alkaloid Analysis

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways for **14-Benzoyl-8-O-methylaconine** have been documented, research on related compounds offers insights into their potential biological activities. Aconitine and its derivatives are known to be potent neurotoxins that act on voltage-

gated sodium channels. However, semi-synthetic derivatives have been investigated for other therapeutic properties.

For instance, studies on derivatives of 14-benzoylaconine have shown that some of these compounds exhibit antiproliferative properties against various human tumor cell lines.[5] For example, bis[O-(14-benzoylaconine-8-yl)]suberate has demonstrated significant in vitro cytotoxic activity against lung, breast, and colon cancer cell lines, with IC50 values in the micromolar range.[5][6] This suggests that modifications at the C-8 position of the 14-benzoylaconine scaffold can lead to compounds with potential anticancer activity.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for antiproliferative derivatives of 14-benzoylaconine, based on common mechanisms of anticancer agents.

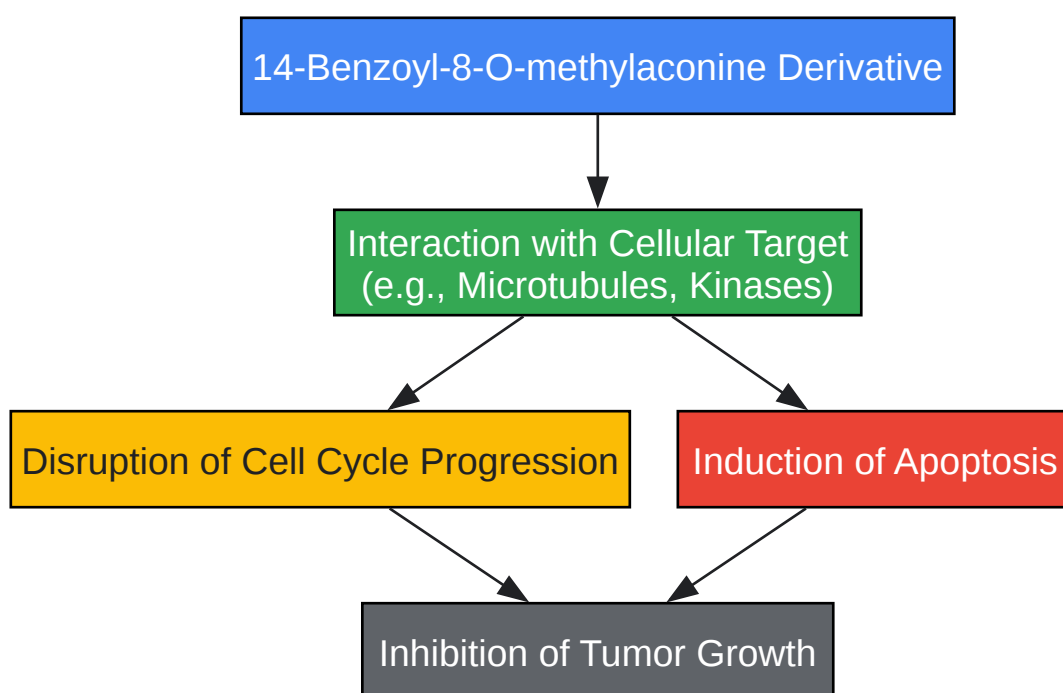


Figure 2. Hypothetical Antiproliferative Signaling Pathway

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